molecular formula C54H88N2O2S2 B595029 2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1267540-02-2

2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Cat. No.: B595029
CAS No.: 1267540-02-2
M. Wt: 861.43
InChI Key: LTFXMPXYDRPSSF-UHFFFAOYSA-N
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Description

2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a conjugated polymer known for its unique electronic properties. This compound is part of the diketopyrrolopyrrole (DPP) family, which is widely recognized for its applications in organic electronics, particularly in organic photovoltaics and field-effect transistors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves a Stille coupling reaction. This method uses a palladium catalyst to couple thiophene units with the diketopyrrolopyrrole core . The reaction conditions often include the use of solvents like chloroform or toluene, and the process is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Stille coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Biological Activity

2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a compound of significant interest in organic electronics and materials science. Its unique structure provides potential applications in organic semiconductors, particularly in organic photovoltaic devices and field-effect transistors. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and performance in various applications.

The molecular formula for this compound is C54_{54}H88_{88}N2_2O2_2S2_2, with a molecular weight of 861.42 g/mol. It exhibits a planar structure conducive to strong π–π interactions due to its diketopyrrolopyrrole (DPP) moiety. This structural characteristic is crucial for its application in organic semiconductors as it allows for tunable electronic properties.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activities. The presence of thiophene groups enhances the electron-donating ability of the compound, which can scavenge free radicals and reduce oxidative stress in biological systems .

Photovoltaic Applications

In photovoltaic applications, this compound has been incorporated into donor-acceptor copolymers that demonstrate high efficiency in converting solar energy into electrical energy. For instance, a study reported that a polymer containing this compound achieved a power conversion efficiency (PCE) exceeding 13% when used in organic solar cells . The incorporation of long alkyl chains like 2-octyldodecyl improves solubility and film-forming properties crucial for device performance .

Field-Effect Transistors (FETs)

The compound has shown promise in organic field-effect transistors (OFETs). It was found that thin-film transistors made from polymers containing this compound exhibited hole mobilities greater than 1.0 cm²/Vs . Such properties are essential for efficient charge transport in electronic devices.

Case Studies

  • Synthesis and Performance : A study synthesized a copolymer based on this compound and evaluated its performance in solar cells. The results indicated significant improvements in device efficiency when optimized with various additives .
  • Comparative Analysis : In a comparative study of different DPP-based polymers for OFET applications, the polymer incorporating this compound exhibited superior charge transport characteristics and stability under operational conditions compared to others lacking the DPP moiety .

Data Tables

Property Value
Molecular FormulaC54_{54}H88_{88}N2_{2}O2_{2}S2_{2}
Molecular Weight861.42 g/mol
Antioxidant ActivityModerate to High
Power Conversion EfficiencyUp to 13%
Hole Mobility> 1.0 cm²/Vs

Q & A

Q. What are the optimal synthetic routes for preparing 2,5-bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione (DPP derivative) and its functionalized analogs?

Basic Research Focus
The synthesis typically involves a multi-step procedure starting with the condensation of thiophene derivatives and diketopyrrolopyrrole (DPP) cores. A general method includes:

Suzuki-Miyaura Cross-Coupling : For introducing aryl/heteroaryl groups (e.g., thiophene) at the 3,6-positions of the DPP core using palladium catalysts, as demonstrated in the synthesis of brominated analogs .

Alkylation : The 2,5-positions are functionalized with branched alkyl chains (e.g., 2-octyldodecyl) via nucleophilic substitution to enhance solubility and processability .
Key Considerations :

  • Purification via column chromatography or recrystallization to remove unreacted starting materials .
  • Use of inert atmospheres (N₂/Ar) to prevent oxidation of thiophene or DPP intermediates .

Q. How do alkyl chain branching and length (e.g., 2-octyldodecyl) influence the crystallinity and charge transport properties of DPP-based materials?

Advanced Research Focus
The 2-octyldodecyl group is a branched alkyl chain designed to balance solubility and molecular packing:

  • Solubility : Longer, branched chains reduce intermolecular π-π stacking in solution, enabling thin-film processing .
  • Solid-State Ordering : Despite reduced crystallinity, branched chains promote lamellar packing, as observed in X-ray diffraction (XRD) studies of analogous DPP derivatives .
    Methodological Approach :
  • Compare hole/electron mobility via field-effect transistor (FET) measurements for derivatives with varying alkyl chains.
  • Analyze grazing-incidence wide-angle X-ray scattering (GIWAXS) to correlate chain structure with thin-film morphology .

Q. What spectroscopic and computational methods are critical for characterizing the electronic structure of DPP-thiophene derivatives?

Basic Research Focus

  • UV-Vis-NIR Spectroscopy : Measures absorption maxima (λₐᵦₛ) to assess the optical bandgap. Thiophene-substituted DPPs typically show λₐᵦₛ ~600–900 nm, indicative of low-bandgap behavior .
  • Cyclic Voltammetry (CV) : Determines HOMO/LUMO levels. For example, brominated thiophene-DPP derivatives exhibit lowered LUMO due to electron-withdrawing effects .
  • Density Functional Theory (DFT) : Models molecular orbital distributions and predicts optoelectronic properties .

Q. How do substituents (e.g., bromine vs. boronic esters) at the thiophene termini affect the polymerization efficiency of DPP-based conjugated polymers?

Advanced Research Focus

  • Bromine Substituents : Enable Stille or Suzuki coupling for polymer backbone extension, but may introduce steric hindrance or side reactions .
  • Boronic Esters : Facilitate controlled polymerization with aryl dibromides, as seen in DPP-based donor-acceptor copolymers .
    Data Contradiction Analysis :
  • Conflicting reports on molecular weight (Mw) distributions may arise from differing catalytic systems (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃). Optimize catalyst loading and reaction time to minimize defects .

Q. What strategies resolve discrepancies in reported photovoltaic performance (e.g., PCE variations) for DPP-thiophene polymers in organic solar cells?

Advanced Research Focus

  • Morphological Control : Use solvent additives (e.g., 1,8-diiodooctane) or thermal annealing to optimize bulk heterojunction (BHJ) phase separation .
  • Energy-Level Tuning : Modify thiophene substituents (e.g., electron-deficient groups) to align HOMO/LUMO levels with non-fullerene acceptors .
  • Device Fabrication Consistency : Standardize active layer thickness (80–120 nm) and electrode materials (e.g., MoO₃/Ag) to reduce inter-lab variability .

Q. How can researchers mitigate batch-to-batch variability in the synthesis of 2-octyldodecyl-functionalized DPP derivatives?

Methodological Answer :

  • Stoichiometric Precision : Use high-purity reagents (≥98%) and monitor reaction progress via thin-layer chromatography (TLC) .
  • Alkylation Optimization : Ensure complete substitution at the DPP core by refluxing in anhydrous DMF with excess alkyl bromide .
  • Reproducibility Protocols : Document solvent grade (e.g., anhydrous THF vs. standard), temperature (±2°C tolerance), and stirring rate (≥500 rpm) .

Properties

IUPAC Name

2,5-bis(2-octyldodecyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H88N2O2S2/c1-5-9-13-17-21-23-27-31-37-45(35-29-25-19-15-11-7-3)43-55-51(47-39-33-41-59-47)49-50(53(55)57)52(48-40-34-42-60-48)56(54(49)58)44-46(36-30-26-20-16-12-8-4)38-32-28-24-22-18-14-10-6-2/h33-34,39-42,45-46H,5-32,35-38,43-44H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFXMPXYDRPSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H88N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a three-neck, oven dried, 250 ml round bottom flask, 2,5-dihydro-1,4-dioxo-3,6-dithienylpyrrolo[3,4-c]-pyrrole (2), (7.0 g. 23.30 mmol) and anhydrous K2CO3 (8.95 g, 69.91 mmol) were dissolved in 250 ml of anhydrous N,N-dimethylformamide (DMF), and heated to 120° C. under argon for 1 h. 2-octyl-1-dodecylbromide (25.27 g, 69.91 mmol) was then added dropwise, and the reaction mixture was further stirred and heated overnight at 130° C. The reaction mixture was cooled to room temperature and then poured into water and stirred for 30 minutes. The product was extracted with chloroform, then successively washed with water, and dried over MgSO4. Removal of the solvent afforded the crude product which was then purified using column chromatography on silica gel using a mixture of hexane and chloroform as eluent, giving a purple solid (11.0 g, 54%). 1H NMR (CDCl3): (0.87 (t, 12H), 1.13-1.45 (m, 64H), 1.89 (s, 2H), 4.00 (d, 4H), 7.26 (d, 2H), 7.52 (d, 2H), 8.87 (d, 2H). MS (MALDI-TOF) m/z 860.63 (M). calcd. for C54H88N2O2S2=860.25.
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